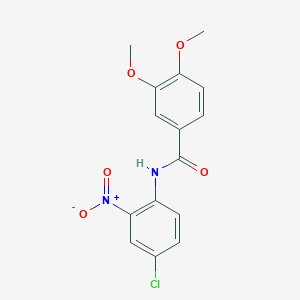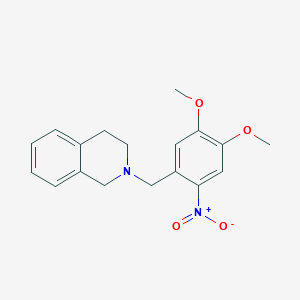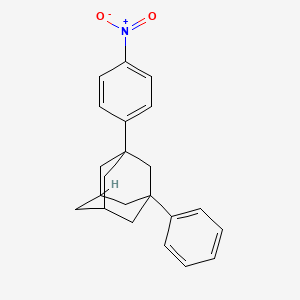![molecular formula C18H24N2O2 B5198138 ethyl 1-[(2-methyl-1H-indol-3-yl)methyl]-4-piperidinecarboxylate](/img/structure/B5198138.png)
ethyl 1-[(2-methyl-1H-indol-3-yl)methyl]-4-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-[(2-methyl-1H-indol-3-yl)methyl]-4-piperidinecarboxylate is a chemical compound that has been extensively studied for its potential as a therapeutic agent. This compound is known to have a wide range of biochemical and physiological effects, and as a result, it has been the subject of numerous scientific studies.
作用機序
The mechanism of action of ethyl 1-[(2-methyl-1H-indol-3-yl)methyl]-4-piperidinecarboxylate is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It has also been shown to modulate the activity of several signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.
Biochemical and Physiological Effects:
Ethyl 1-[(2-methyl-1H-indol-3-yl)methyl]-4-piperidinecarboxylate has a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and protect neurons from damage. This compound has also been shown to modulate the activity of several neurotransmitters, including dopamine, serotonin, and acetylcholine.
実験室実験の利点と制限
One of the major advantages of using ethyl 1-[(2-methyl-1H-indol-3-yl)methyl]-4-piperidinecarboxylate in lab experiments is its versatility. This compound has been shown to have a wide range of effects, making it useful for studying a variety of diseases and biological processes. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of this compound can cause liver damage and other adverse effects.
将来の方向性
There are several future directions for research on ethyl 1-[(2-methyl-1H-indol-3-yl)methyl]-4-piperidinecarboxylate. One area of interest is the potential use of this compound in treating neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Another area of interest is the development of more selective and potent derivatives of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, ethyl 1-[(2-methyl-1H-indol-3-yl)methyl]-4-piperidinecarboxylate is a compound that has been extensively studied for its potential as a therapeutic agent. This compound has a wide range of biochemical and physiological effects, and as a result, it has been the subject of numerous scientific studies. While there are still many questions surrounding the mechanism of action and potential side effects of this compound, it holds promise as a potential treatment for a variety of diseases.
合成法
The synthesis of ethyl 1-[(2-methyl-1H-indol-3-yl)methyl]-4-piperidinecarboxylate involves the reaction of 1-(2-methyl-1H-indol-3-yl)methylpiperidine-4-carboxylic acid with ethyl chloroformate. This reaction takes place in the presence of a base such as triethylamine, and the resulting product is purified through column chromatography.
科学的研究の応用
Ethyl 1-[(2-methyl-1H-indol-3-yl)methyl]-4-piperidinecarboxylate has been studied for its potential as a therapeutic agent in a variety of diseases. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. This compound has also been studied for its potential in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
ethyl 1-[(2-methyl-1H-indol-3-yl)methyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-3-22-18(21)14-8-10-20(11-9-14)12-16-13(2)19-17-7-5-4-6-15(16)17/h4-7,14,19H,3,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFRRNBZMSKTHRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=C(NC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-chloro-6-methylphenyl)acetamide](/img/structure/B5198056.png)

![N-(3-{[3-(5-bromo-2-methoxyphenyl)acryloyl]amino}phenyl)-2-chlorobenzamide](/img/structure/B5198067.png)
![2-{5-[(1-methyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B5198070.png)
![N-allyl-5-[(4-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B5198077.png)
![N-({[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5198082.png)
![3-(5-{[3-(carboxymethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-2-methylbenzoic acid](/img/structure/B5198088.png)


![4-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B5198115.png)
![1-(3,4-dichlorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]ethanone hydrobromide](/img/structure/B5198121.png)


![4-[(5-iodo-2-furyl)methylene]-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5198149.png)